1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring substituted with a phenylbutan-2-yl group and a phenyl ring substituted with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 4-phenylbutan-2-yl bromide, followed by a Friedel-Crafts acylation reaction with 4-acetylphenyl chloride. The reaction conditions often require the use of anhydrous solvents and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanoic acid.
Reduction: 1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of antipsychotic drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to interact with dopamine and serotonin receptors, which can modulate neurotransmitter activity and potentially exert antipsychotic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]ethanone
- 1-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]propanone
- 1-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]butanone
Uniqueness
1-[4-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the phenylbutan-2-yl and ethanone groups allows for unique interactions with biological targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
1-[4-[4-(4-phenylbutan-2-yl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-18(8-9-20-6-4-3-5-7-20)23-14-16-24(17-15-23)22-12-10-21(11-13-22)19(2)25/h3-7,10-13,18H,8-9,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUYGUPXHYXWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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